

# 4-Methoxybiphenyl spectroscopic data ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 4-Methoxybiphenyl

Cat. No.: B1664174

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## Spectroscopic Data of 4-Methoxybiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-methoxybiphenyl**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. This document details the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data for **4-methoxybiphenyl**, offering a valuable resource for its identification and characterization.

## Data Presentation

The following sections summarize the key spectroscopic data for **4-methoxybiphenyl** in tabular format for easy reference and comparison.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **4-methoxybiphenyl** is characterized by signals in the aromatic and aliphatic regions, corresponding to the protons of the biphenyl core and the methoxy group, respectively.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Methoxybiphenyl**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.56 - 7.52	m	4H	-	H-2', H-6', H-2, H-6
7.40	t	1H	6.0	H-4'
6.98	d	2H	8.8	H-3, H-5
3.85	s	3H	-	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of **4-methoxybiphenyl**. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Methoxybiphenyl**

Chemical Shift (δ) ppm	Assignment
159.2	C-4
140.8	C-1'
133.8	C-1
128.7	C-3', C-5'
128.2	C-2, C-6
126.8	C-4'
126.7	C-2', C-6'
114.2	C-3, C-5
55.4	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 90 MHz

## Infrared (IR) Spectroscopy

The IR spectrum of **4-methoxybiphenyl** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for **4-Methoxybiphenyl**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3030 - 3000	Medium	Aromatic C-H Stretch
2950 - 2840	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
1605, 1500, 1485	Strong	Aromatic C=C Stretch
1245	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
1030	Strong	Symmetric C-O-C Stretch (Aryl Ether)
830	Strong	p-Disubstituted Benzene C-H Bend (Out-of-Plane)
760, 695	Strong	Monosubstituted Benzene C-H Bend (Out-of-Plane)

## Mass Spectrometry (MS)

The mass spectrum of **4-methoxybiphenyl** provides information about its molecular weight and fragmentation pattern under electron ionization.

Table 4: Mass Spectrometry Data for **4-Methoxybiphenyl**

m/z	Relative Intensity (%)	Assignment
184	100	[M] <sup>+</sup> (Molecular Ion)
169	34	[M - CH <sub>3</sub> ] <sup>+</sup>
141	20	[M - CH <sub>3</sub> - CO] <sup>+</sup>
115	10	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI) at 70 eV

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

**Sample Preparation:** Approximately 10-20 mg of **4-methoxybiphenyl** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

**<sup>1</sup>H NMR Acquisition:** A standard single-pulse experiment is used to acquire the <sup>1</sup>H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse width of approximately 90°.

**<sup>13</sup>C NMR Acquisition:** The <sup>13</sup>C NMR spectrum is acquired using a proton-decoupled pulse sequence to provide a spectrum with single lines for each carbon environment. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of the <sup>13</sup>C isotope and longer relaxation times.

**Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00

ppm for  $^1\text{H}$  and the residual solvent peak of  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

**Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of solid **4-methoxybiphenyl** is placed directly onto the ATR crystal (e.g., diamond or germanium). Good contact between the sample and the crystal is ensured by applying pressure with a built-in clamp.

**Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

**Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired, typically over the range of  $4000\text{--}400\text{ cm}^{-1}$ . To improve the signal-to-noise ratio, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .

**Data Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

**Sample Preparation and Introduction:** A dilute solution of **4-methoxybiphenyl** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane). The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe.

**Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is used.

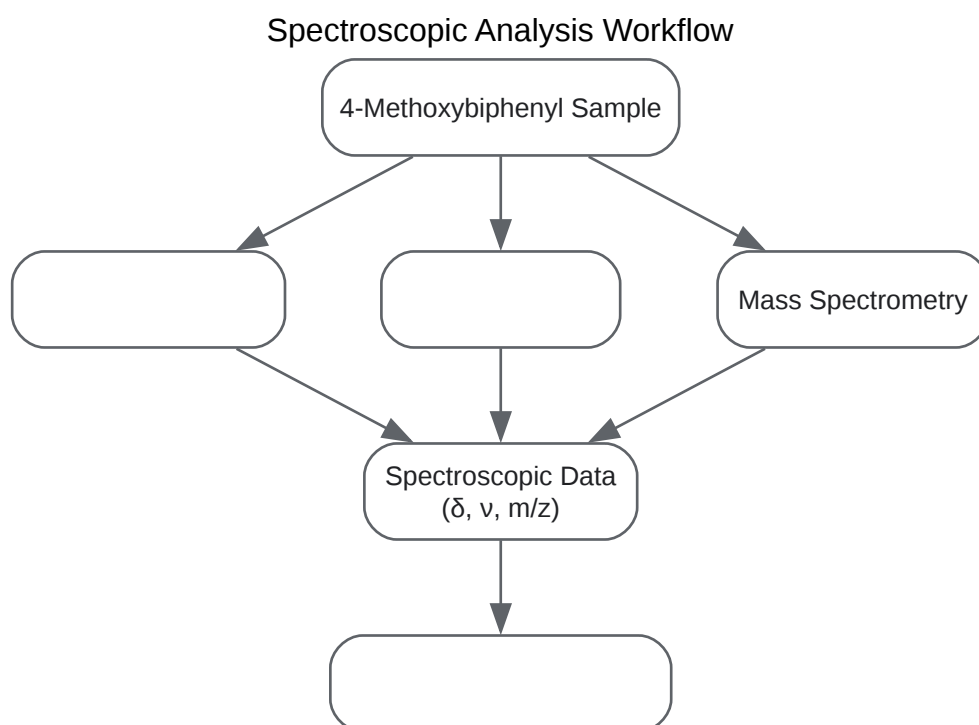
**Ionization and Analysis:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

**Data Presentation:** The mass spectrum is presented as a plot of relative intensity versus  $m/z$ . The most intense peak in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

## Visualizations

The following diagrams illustrate the structure of **4-methoxybiphenyl** and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of **4-Methoxybiphenyl**.



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Caption: A general workflow for the spectroscopic analysis of **4-Methoxybiphenyl**.

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